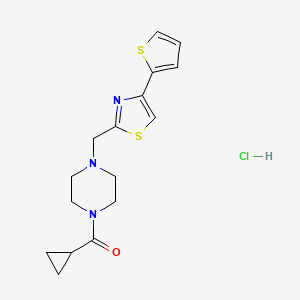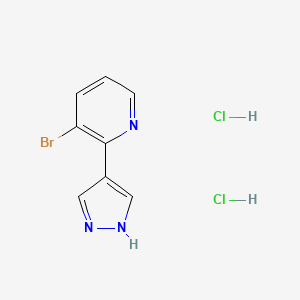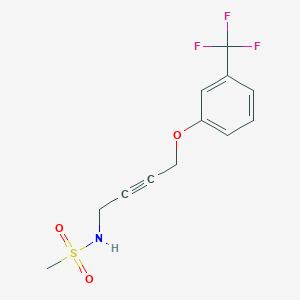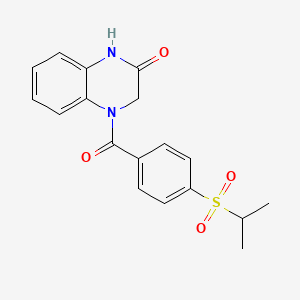![molecular formula C11H11Cl2N3O3S B2542826 N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide CAS No. 1445229-51-5](/img/structure/B2542826.png)
N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide, also known as DCM-SA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DCM-SA belongs to the class of sulfonamides and is known for its anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide involves the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell growth. By inhibiting DHFR, N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide disrupts the normal cellular processes and leads to the anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide has been found to reduce the activity of nociceptive neurons in the spinal cord, leading to a decrease in pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide in lab experiments is its specificity for DHFR inhibition. This allows for targeted inhibition of cellular processes and reduces the risk of off-target effects. However, one limitation of using N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide is its potential toxicity. N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide has been found to have cytotoxic effects on certain cell types, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide. One direction is the investigation of its use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, the development of more potent and selective DHFR inhibitors based on the structure of N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide may lead to the discovery of new therapeutic agents. Finally, further research into the mechanisms of action of N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide may provide insights into the cellular processes involved in inflammation and pain perception.
Métodos De Síntesis
The synthesis of N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide involves the reaction of 3,4-dichlorobenzyl cyanide with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetamide and sodium hydroxide to yield N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide.
Aplicaciones Científicas De Investigación
N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide has been studied for its potential use in the treatment of various inflammatory and pain-related conditions. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide has been found to reduce pain by modulating the activity of nociceptive neurons.
Propiedades
IUPAC Name |
N-[cyano-(3,4-dichlorophenyl)methyl]-2-(methanesulfonamido)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O3S/c1-20(18,19)15-6-11(17)16-10(5-14)7-2-3-8(12)9(13)4-7/h2-4,10,15H,6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRUEGVASZVYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC(=O)NC(C#N)C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-5-ethoxy-4-[(phenylsulfonyl)oxy]benzoic acid](/img/structure/B2542744.png)



![(E)-4-(Dimethylamino)-N-[3-(2-methylpropyl)oxan-4-yl]but-2-enamide](/img/structure/B2542748.png)



![2-((2-(4-ethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2542757.png)
![1-(3-methoxybenzyl)-3'-(4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2542761.png)
![2-(2,4-dichlorophenoxy)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2542762.png)

![4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide](/img/structure/B2542764.png)
![(3S)-3-Methyl-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2542766.png)